2-Propylbenzo[d]thiazole
Overview
Description
2-Propylbenzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. These compounds are of interest due to their diverse range of biological activities and their applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those similar to 2-propylbenzo[d]thiazole, has been extensively studied. For instance, a method for assembling 2-arylbenzothiazoles through oxidative annulation under transition-metal-free conditions has been developed, utilizing aromatic amines, benzaldehydes, and elemental sulfur with DMSO or oxygen as the oxidant . Another approach involves a multicomponent reaction mediated by I2/DMSO for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives . Additionally, a CuCl-mediated three-component reaction has been used to construct a thiophene-fused polycyclic 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton . These methods highlight the versatility and efficiency of current synthetic strategies for benzothiazole derivatives.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. For example, the synthesis and characterization of a benzo[d]thiazole derivative were performed using spectroscopic methods and X-ray diffraction, providing detailed insights into the molecular geometry optimized using density functional theory (DFT) . Such studies are crucial for understanding the relationship between structure and function in these compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. A notable example is the regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole, which involves a tandem substrate-assisted C-H iodination and trifluoromethylthiolation, demonstrating the functional group tolerance and regioselectivity of this transformation . Additionally, Rh-catalyzed C-H amidation of 2-arylbenzo[d]thiazoles has been developed, showcasing an efficient and oxidant-free approach to modifying these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring can significantly alter the compound's reactivity and potential applications in drug discovery and radiopharmaceutics . The regioselective functionalization of benzothiazoles, such as trifluoromethylthiolation, can also impact the electronic properties and steric hindrance, which are important for their reactivity and potential use as organic light emitters .
Scientific Research Applications
Chemical and Biological Importance : Thiazoles, including derivatives like 2-Propylbenzo[d]thiazole, play a significant role in medicinal chemistry. They are found in natural compounds like Vitamin B1 and synthetic medicinally important compounds. Their applications include antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. In addition, thiazole derivatives have shown promise in anticancer treatments (Chhabria et al., 2016).
Synthesis Techniques : Efficient methods for the synthesis of 2-arylbenzothiazoles, closely related to 2-Propylbenzo[d]thiazole, have been developed using aromatic amines, benzaldehydes, and elemental sulfur. These synthesis methods have wide functional group tolerance and are significant for producing compounds with potential therapeutic applications (Che et al., 2017).
Anticancer Properties : Research on thiazole derivatives has identified compounds with significant anticancer activity. For example, some thiabendazole-derived 1,2,3-triazole compounds have shown notable antiproliferative activity against human cancer cell lines (El Bourakadi et al., 2020).
Molecular Inhibition for Cancer Treatment : Thiazole derivatives have been studied for their inhibitory effects on Matrix Metalloproteinases (MMPs), important in tumor progression. Some of these compounds have shown potent dual MMP-2/9 inhibition, indicating their potential in anticancer treatment (Omar et al., 2020).
Anti-Trypanosomatidic Agents : Research on 2-amino-benzo[d]thiazole has led to the identification of compounds with significant anti-trypanosomatidic activity, important for treating Trypanosoma brucei and Leishmania major infections (Linciano et al., 2019).
Antimicrobial and Antiprotozoal Activity : Thiazole derivatives, including those related to 2-Propylbenzo[d]thiazole, have been reported to possess a range of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects. These findings highlight the potential of thiazole-containing molecules in drug discovery (Borcea et al., 2021).
properties
IUPAC Name |
2-propyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBXGSHAYDNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496775 | |
Record name | 2-Propyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylbenzo[d]thiazole | |
CAS RN |
17229-76-4 | |
Record name | 2-Propyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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